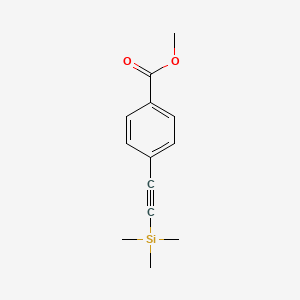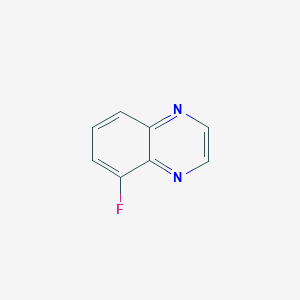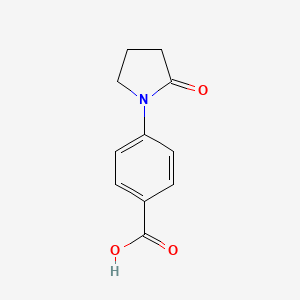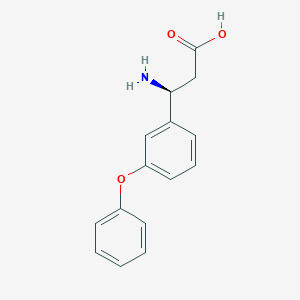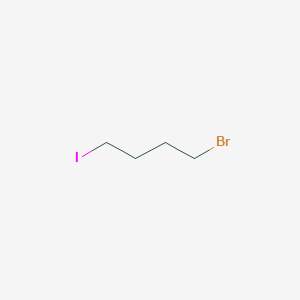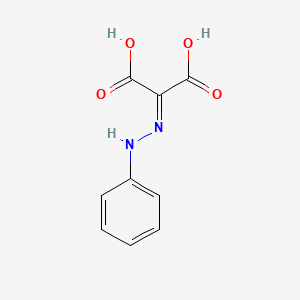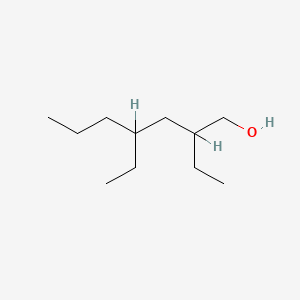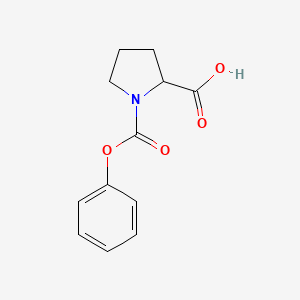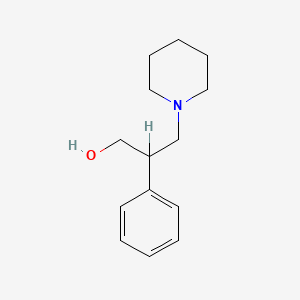
2-フェニル-3-ピペリジン-1-イル-プロパン-1-オール
説明
“2-Phenyl-3-piperidin-1-yl-propan-1-ol” is a chemical compound with the molecular formula C14H21NO . It is similar to Biperiden hydrochloride, which is one of the most efficacious cholinolytics . Biperiden hydrochloride is used to treat Parkinson’s disease and various types of muscular spasms .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-3-piperidin-1-yl-propan-1-ol” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The molecular weight of “2-Phenyl-3-piperidin-1-yl-propan-1-ol” is 219.328 . Unfortunately, the available resources do not provide further details about its physical and chemical properties.科学的研究の応用
抗がん作用
ピペリジン誘導体は、抗がん剤として使用されてきました。 これらの化合物は、がん細胞内の特定のタンパク質や酵素と相互作用し、それらの増殖を阻害したり、アポトーシスを誘導したりする可能性があります .
抗菌および抗真菌作用
これらの化合物は、様々な細菌および真菌株に対して活性を示しており、病原体内の重要なタンパク質と相互作用することで効果を発揮する可能性があります .
抗炎症作用
一部のピペリジン誘導体は、COX-2阻害活性を示しており、これは抗炎症効果の標的となることが多いメカニズムです .
複雑な分子の合成
ピペリジン誘導体は、様々な科学的および製薬的用途を持つ置換ピペリジンやスピロピペリジンなどの複雑な分子の合成に使用されます .
抗酸化特性
天然に存在するピペリジンベースの化合物は、フリーラジカルを阻害または抑制する能力により、強力な抗酸化作用を示すことが実証されています .
作用機序
Target of Action
It is structurally similar to cycrimine , a known muscarinic antagonist .
Mode of Action
The mode of action of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is likely to be similar to that of cycrimine and other centrally active anticholinergic drugs. These drugs are thought to exert their effects through competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Biochemical Pathways
As a muscarinic antagonist, it is likely to impact pathways involving acetylcholine and its receptors .
Result of Action
As a muscarinic antagonist, it is likely to block the actions of acetylcholine, leading to various physiological effects .
生化学分析
Biochemical Properties
2-Phenyl-3-piperidin-1-yl-propan-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with muscarinic receptors, acting as an antagonist . This interaction is crucial in modulating cholinergic signaling pathways, which are involved in various physiological processes. The compound’s ability to bind to these receptors and inhibit their activity makes it a valuable tool in studying cholinergic neurotransmission and its associated biochemical pathways.
Cellular Effects
The effects of 2-Phenyl-3-piperidin-1-yl-propan-1-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving acetylcholine . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s antagonistic action on muscarinic receptors can result in altered intracellular calcium levels, affecting various cellular processes such as muscle contraction, neurotransmitter release, and metabolic enzyme activity.
Molecular Mechanism
At the molecular level, 2-Phenyl-3-piperidin-1-yl-propan-1-ol exerts its effects primarily through its binding interactions with muscarinic receptors . By binding to these receptors, it prevents the activation of the receptor by acetylcholine, thereby inhibiting downstream signaling pathways. This inhibition can lead to a decrease in the production of second messengers such as cyclic AMP and inositol triphosphate, ultimately affecting cellular responses. Additionally, the compound may influence gene expression by modulating transcription factors involved in cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-3-piperidin-1-yl-propan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in receptor sensitivity and downstream signaling pathways.
Dosage Effects in Animal Models
The effects of 2-Phenyl-3-piperidin-1-yl-propan-1-ol vary with different dosages in animal models. At lower doses, the compound effectively modulates cholinergic signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, including disruptions in normal physiological processes and potential neurotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical response without causing harm to the organism.
Metabolic Pathways
2-Phenyl-3-piperidin-1-yl-propan-1-ol is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes hydroxylation and other phase I metabolic reactions, leading to the formation of metabolites that may retain biological activity. These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 2-Phenyl-3-piperidin-1-yl-propan-1-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as muscarinic receptors, where it exerts its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is primarily within the plasma membrane, where it interacts with muscarinic receptors . This localization is essential for its activity, as it allows the compound to effectively modulate receptor function. Additionally, post-translational modifications and targeting signals may influence the compound’s distribution to specific cellular compartments, further affecting its biochemical properties and interactions.
特性
IUPAC Name |
2-phenyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVSDAJJKLVHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276808 | |
| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
802559-15-5 | |
| Record name | 2-Phenyl-3-piperidin-1-yl-propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





